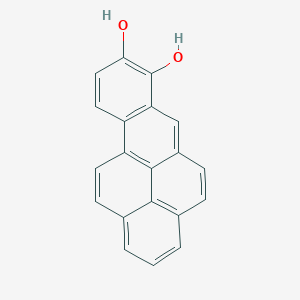

Benzo(a)pyrene-7,8-diol

概述

描述

Benzo(a)pyrene-7,8-diol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed through the metabolic activation of benzo(a)pyrene, which is a known carcinogen. This compound is significant due to its role in the formation of DNA adducts, leading to mutagenesis and carcinogenesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-7,8-diol typically involves the initial formation of benzo(a)pyrene-7,8-epoxide, followed by hydrolysis by epoxide hydrolase to yield the dihydrodiol . The reaction conditions often include the use of cytochrome P450 enzymes and epoxide hydrolase in a controlled environment to ensure the formation of the desired diol.

Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. in research settings, it is produced using recombinant enzymes in microsomal membranes, which mimic the metabolic processes in human cells .

化学反应分析

Metabolic Activation to Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)

BP-7,8-diol is further metabolized by cytochrome P450 1A1 (CYP1A1) to form BPDE . BPDE is a highly reactive electrophile that can react directly with DNA .

The steps are:

- Benzo(a)pyrene is oxidized by cytochrome P450 1A1 to form several products, including (+)-benzo(a)pyrene-7,8-epoxide .

- Epoxide hydrolase metabolizes (+)-benzo(a)pyrene-7,8-epoxide, opening the epoxide ring to yield (-)-benzo(a)pyrene-7,8-dihydrodiol .

- Cytochrome P450 1A1 further reacts with (-)-benzo(a)pyrene-7,8-dihydrodiol to yield (+)-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, which covalently binds to DNA .

Reaction with DNA

BPDE, formed from BP-7,8-diol, reacts with DNA to form DNA adducts, which are responsible for the mutagenic and carcinogenic effects of benzo(a)pyrene . BPDE binds to the N2 atom of guanine in DNA, distorting the DNA double helix . This can lead to mutations and, potentially, cancer .

Reaction with Proteins

BP-7,8-diol and BPDE can also react with proteins, leading to the formation of protein adducts . These adducts can disrupt protein function and contribute to the toxicity of benzo(a)pyrene. Research indicates that the presence of reduced glutathione (GSH) or cysteine markedly reduces the extent of binding .

Oxidation to Benzo(a)pyrene-7,8-quinone

BP-7,8-diol can be oxidized to benzo(a)pyrene-7,8-quinone . This quinone can then react with DNA, forming both stable and unstable depurinating adducts .

Influence of Enzymes on BP-7,8-diol

- Cytochrome P450 1A1 (CYP1A1): This enzyme plays a critical role in the metabolism of benzo(a)pyrene to BP-7,8-epoxide and the subsequent conversion of BP-7,8-diol to BPDE .

- Epoxide Hydrolase: This enzyme is responsible for converting benzo(a)pyrene-7,8-epoxide to BP-7,8-diol .

- Glutathione S-Transferase: This enzyme can catalyze the conjugation of BPDE with glutathione, leading to detoxification and excretion of the metabolite .

Impact of pH on Reaction Kinetics

The reaction rates of BPDE, a metabolite of BP-7,8-diol, are affected by pH . Kinetic studies show that the rates of reaction of BPDE are substantially retarded in solutions containing human serum albumin (HSA) and a model system of micelles of the nonionic detergent Tween-80 over the pH range of 5-7 . The rate data suggest a mechanism in which the diol epoxides physically associate with HSA or Tween-80, and the reaction rates of the association complexes are reduced compared to those of free diol epoxides .

科学研究应用

Carcinogenicity and DNA Adduct Formation

Mechanism of Action

Benzo(a)pyrene-7,8-diol is primarily studied for its role in the formation of DNA adducts, which are critical in understanding its carcinogenic potential. The compound is metabolized into this compound-9,10-epoxide, a highly reactive species that binds to DNA, leading to mutations. These mutations are implicated in various cancers, particularly lung and skin cancers.

Case Studies

- In a study involving mice treated with benzo(a)pyrene, significant levels of the anti-benzo(a)pyrene-7,8-diol-9,10-epoxide-DNA adducts were detected in lung tissues. These adducts were associated with G→T and G→A mutations in the K-Ras gene, highlighting the compound's mutagenic effects (Mass et al., 1993) .

- Another study found that skin tumors in mice treated with benzo(a)pyrene exhibited G→T transversions in the TP53 tumor-suppressor gene, further establishing the link between this compound exposure and carcinogenesis (Ruggeri et al., 1993) .

Environmental Toxicology

Impact on Aquatic Organisms

Research has indicated that this compound can affect aquatic ecosystems. Its presence in water bodies raises concerns about bioaccumulation and toxicity to aquatic organisms.

Case Studies

- A study assessing photoactivated toxicity of polycyclic aromatic hydrocarbons (PAHs) revealed that this compound can lead to harmful effects on aquatic life due to its ability to form reactive species when exposed to light (Academia.edu) .

Biomarker for Exposure Assessment

This compound is utilized as a biomarker for assessing human exposure to benzo(a)pyrene. Its detection in biological samples (e.g., urine and blood) can indicate environmental or occupational exposure.

Data Tables

| Sample Type | Detection Method | Findings |

|---|---|---|

| Urine | Mass Spectrometry | Detected levels correlated with smoking habits |

| Blood | Immunoassay | Higher concentrations noted in individuals exposed to industrial PAHs |

Therapeutic Research

Recent studies have explored the potential therapeutic applications of compounds derived from this compound. Some derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Case Studies

- Research indicated that this compound derivatives can suppress migration in trophoblast cells associated with certain diseases (PubMed) . This suggests potential applications in treating trophoblast-related conditions.

Genetic Research

The compound has been instrumental in genetic studies aimed at understanding mutagenesis mechanisms. Its ability to form stable DNA adducts provides a model for studying mutations related to cancer.

Case Studies

作用机制

The mechanism of action of benzo(a)pyrene-7,8-diol involves its metabolic activation to this compound-9,10-epoxide, which forms covalent adducts with DNA. This interaction leads to mutations and ultimately carcinogenesis. The primary molecular targets are guanine bases in DNA, and the pathways involved include the cytochrome P450 enzyme system .

相似化合物的比较

Benzo(a)pyrene-7,8-diol is unique due to its specific metabolic pathway and its potent carcinogenic properties. Similar compounds include:

- Benzo(a)pyrene-4,5-diol

- Benzo(a)pyrene-9,10-diol

- Benzo(a)pyrene-7,8-dione

These compounds share similar metabolic pathways but differ in their specific interactions with DNA and their carcinogenic potential .

生物活性

Benzo(a)pyrene-7,8-diol (B[a]P-7,8-diol) is a significant metabolite of benzo(a)pyrene (B[a]P), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound's biological activity is crucial for understanding its role in cancer development and neurotoxicity. This article will delve into the metabolism, genotoxicity, neurotoxicity, and implications of B[a]P-7,8-diol based on diverse research findings.

Metabolism of this compound

The metabolism of B[a]P-7,8-diol primarily occurs through cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. Research has shown that these enzymes convert B[a]P into various metabolites, including the highly reactive this compound-9,10-epoxide (B[a]P-9,10-epoxide), which is implicated in DNA damage and mutagenesis.

Key Findings on Metabolism

- Cytochrome P450 Activity : Studies indicate that human CYP1B1 metabolizes B[a]P and B[a]P-7,8-diol at higher rates than CYP1A2 but lower than CYP1A1. For instance, the formation rates of total tetrol metabolites from B[a]P-7,8-diol were significantly higher when incubated with CYP1A1 compared to CYP1B1 .

- Metabolite Formation : A total of four major metabolites of B[a]P-7,8-diol were identified in human liver microsomes, highlighting its complex metabolic pathways .

Genotoxicity and Carcinogenic Potential

B[a]P-7,8-diol exhibits significant genotoxic properties. It forms covalent adducts with DNA and proteins, leading to mutations that can initiate carcinogenesis.

Case Studies on Genotoxicity

- DNA Adduct Formation : Research has demonstrated that B[a]P-7,8-diol can react with nucleosides to form adducts that are structurally characterized as mutagenic . These adducts can lead to mispairing during DNA replication.

- Mutagenic Activity : In vitro studies have shown that B[a]P-7,8-diol is capable of inducing mutations in mammalian cells, particularly affecting the p53 tumor suppressor gene . The formation of guanine to thymine transversions in this gene is a critical mechanism by which B[a]P contributes to cancer development.

Neurotoxicity

Recent studies have highlighted the neurotoxic effects of B[a]P and its metabolites. B[a]P exposure has been linked to cognitive impairments and neurobehavioral disturbances.

Neurotoxicity Findings

- Cognitive Impairment : A study found that exposure to B[a]P led to dose-dependent changes in NMDA receptor subunit expression associated with cognitive functions . The presence of B[a]P metabolites like 9-OH-B[a]P and B[a]P-7,8-diol in serum correlated with observed cognitive deficits in animal models.

- Neurobehavioral Effects : Epidemiological data suggest that occupational exposure to B[a]P is associated with increased prevalence of memory disorders among workers in coking plants .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Metabolism | Metabolized by CYP1A1 and CYP1B1; forms multiple metabolites including B[a]P-9,10-epoxide. |

| Genotoxicity | Forms DNA adducts; induces mutations in p53; linked to cancer development. |

| Neurotoxicity | Associated with cognitive impairments; alters NMDA receptor expression. |

属性

IUPAC Name |

benzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXMJCJEOUXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205927 | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57303-99-8 | |

| Record name | Benzo[a]pyrene-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]pyrene-7,8-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。